8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one
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Overview
Description
8-methyl-2-oxa-5,8-diazaspiro[35]nonan-7-one is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of an oxazolidinone ring fused with a diazaspiro nonane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the molecule.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one
- 2-oxa-5,8-diazaspiro[3.5]nonan-7-one
Uniqueness
8-methyl-2-oxa-5,8-diazaspiro[35]nonan-7-one is unique due to the presence of the methyl group at the 8-position, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
2770359-72-1 |
---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
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